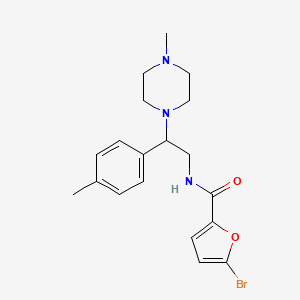
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of P4MPMA is C11H13N3. The InChI string is InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3 and the SMILES string is CN1C=C(C=N1)C2=CC=C(C=C2)CN.Physical And Chemical Properties Analysis
P4MPMA is a crystalline solid with a melting point of 121-125°C. It is soluble in ethanol and methanol but insoluble in water. The compound is stable under normal conditions and can be stored at room temperature for extended periods.Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
A study by Kumar et al. (2013) investigated a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds similar to (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. These compounds were assayed as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes relevant in Alzheimer's disease. The study found that some derivatives showed good inhibitory activities, suggesting potential for Alzheimer's disease treatment (Kumar et al., 2013).
Photocytotoxicity in Red Light
Basu et al. (2014) synthesized Iron(III) complexes with ligands including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound structurally related to this compound. These complexes demonstrated photocytotoxic properties under red light, indicating potential applications in photodynamic therapy (Basu et al., 2014).
Polymerization Catalyst
Choi et al. (2015) explored the use of Cobalt(II) complexes with ligands such as N,N-bis((1H-pyrazol-1-yl)methyl)(cyclohexyl)methanamine, structurally akin to the compound . These complexes were effective in the polymerization of methyl methacrylate, demonstrating their potential as catalysts in industrial polymer production (Choi et al., 2015).
Antimicrobial Activity
Kumar et al. (2012) synthesized compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally related to this compound. These compounds showed good antimicrobial activity against various microorganisms, indicating potential in antimicrobial therapy (Kumar et al., 2012).
Antipsychotic Agents
Wise et al. (1987) evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to this compound. These compounds exhibited an antipsychotic-like profile in behavioral animal tests, suggesting potential use as antipsychotic agents (Wise et al., 1987).
Safety and Hazards
P4MPMA is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
[4-(1-methylpyrazol-4-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOAJXIUSYFYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184589-25-0 |
Source


|
| Record name | (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)
![N-(4-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720944.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)
![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720948.png)


![2,4-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2720952.png)
![6-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B2720953.png)

![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2720957.png)
![2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride](/img/structure/B2720960.png)
![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)